1-Phenyl-3-[(E)-({4-[(E)-{[(phenylcarbamothioyl)amino]imino}methyl]phenyl}methylidene)amino]thiourea
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Overview
Description
1-Phenyl-3-[(E)-({4-[(E)-{[(phenylcarbamothioyl)amino]imino}methyl]phenyl}methylidene)amino]thiourea is an organosulfur compound. It is a derivative of thiourea, which is known for its diverse applications in organic synthesis and biological research. This compound features a complex structure with multiple functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-[(E)-({4-[(E)-{[(phenylcarbamothioyl)amino]imino}methyl]phenyl}methylidene)amino]thiourea typically involves the condensation of amines with carbon disulfide in an aqueous medium . This method allows for the efficient production of symmetrical and unsymmetrical substituted thiourea derivatives. Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur .
Industrial Production Methods
Industrial production of thiourea derivatives, including this compound, often involves the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide . This method is widely used due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-[(E)-({4-[(E)-{[(phenylcarbamothioyl)amino]imino}methyl]phenyl}methylidene)amino]thiourea undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
1-Phenyl-3-[(E)-({4-[(E)-{[(phenylcarbamothioyl)amino]imino}methyl]phenyl}methylidene)amino]thiourea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and Alzheimer’s.
Industry: Utilized in the production of dyes, elastomers, and plastics.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[(E)-({4-[(E)-{[(phenylcarbamothioyl)amino]imino}methyl]phenyl}methylidene)amino]thiourea involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and proteins, leading to its biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiourea: Structurally similar but lacks the phenyl and carbamothioyl groups.
1-Phenyl-3-(2-pyridyl)thiourea: Similar structure with a pyridyl group instead of the phenylcarbamothioyl group.
1-(Acyl/aroyl)-3-(substituted)thioureas: These compounds have acyl or aroyl groups and exhibit similar biological activities.
Uniqueness
1-Phenyl-3-[(E)-({4-[(E)-{[(phenylcarbamothioyl)amino]imino}methyl]phenyl}methylidene)amino]thiourea is unique due to its complex structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H20N6S2 |
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Molecular Weight |
432.6 g/mol |
IUPAC Name |
1-phenyl-3-[(E)-[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C22H20N6S2/c29-21(25-19-7-3-1-4-8-19)27-23-15-17-11-13-18(14-12-17)16-24-28-22(30)26-20-9-5-2-6-10-20/h1-16H,(H2,25,27,29)(H2,26,28,30)/b23-15+,24-16+ |
InChI Key |
TWESZBIYFUDTCI-DFEHQXHXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(C=C2)/C=N/NC(=S)NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)C=NNC(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
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